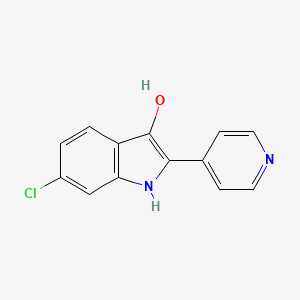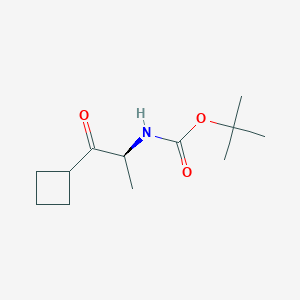
(S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a carbamate functional group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the carbamate linkage. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated carbamate groups.
Substitution: Substituted carbamate derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate: The enantiomer of the compound with similar properties but different stereochemistry.
Cyclobutyl carbamate derivatives: Compounds with similar structures but different substituents on the cyclobutyl ring.
Uniqueness
(S)-Tert-butyl1-cyclobutyl-1-oxopropan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a cyclobutyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-cyclobutyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Clé InChI |
FNKKVIQAHDYTJT-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)C1CCC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
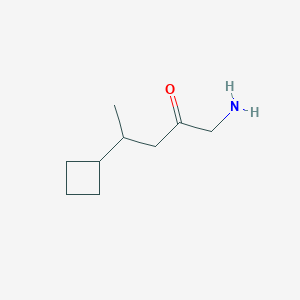
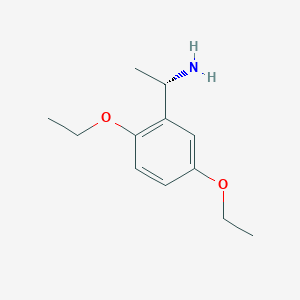
![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
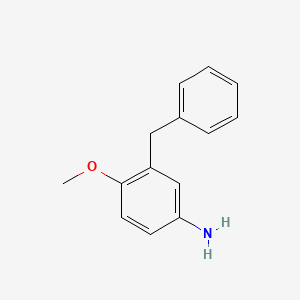
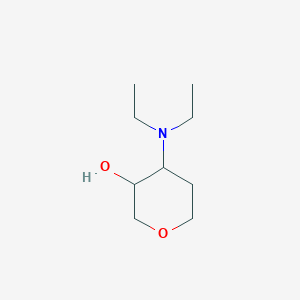
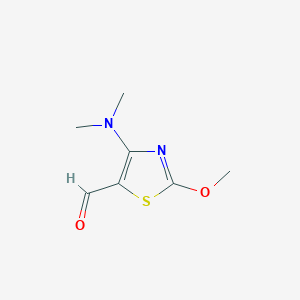
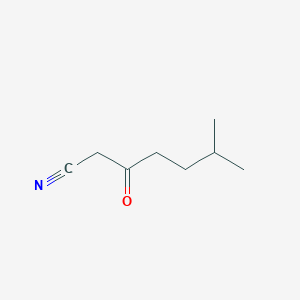



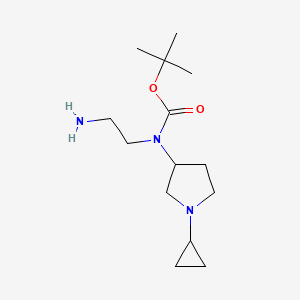
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
